3-(Benzylamino)cyclobutanol hydrochloride 3-(Benzylamino)cyclobutanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2203717-04-6
VCID: VC3174309
InChI: InChI=1S/C11H15NO.ClH/c13-11-6-10(7-11)12-8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
SMILES: C1C(CC1O)NCC2=CC=CC=C2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol

3-(Benzylamino)cyclobutanol hydrochloride

CAS No.: 2203717-04-6

Cat. No.: VC3174309

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylamino)cyclobutanol hydrochloride - 2203717-04-6

Specification

CAS No. 2203717-04-6
Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
IUPAC Name 3-(benzylamino)cyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c13-11-6-10(7-11)12-8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
Standard InChI Key UJWCJUYNUXJWDX-UHFFFAOYSA-N
SMILES C1C(CC1O)NCC2=CC=CC=C2.Cl
Canonical SMILES C1C(CC1O)NCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Properties

3-(Benzylamino)cyclobutanol hydrochloride is an organic compound featuring a cyclobutanol ring with a benzylamino substituent at the 3-position, formulated as the hydrochloride salt. This compound has been identified with the CAS Registry Number 2203717-04-6 , confirming its registration in chemical databases and its availability for research purposes.

Physical Properties

Based on the chemical structure and related cyclobutanol derivatives, this compound likely exists as a crystalline solid at room temperature. The compound is recommended to be stored at room temperature according to manufacturer specifications .

PropertyValueNotes
CAS Number2203717-04-6As identified in chemical databases
Storage ConditionsRoom temperatureAs recommended by manufacturer
Physical StatePresumed crystalline solidBased on structural characteristics
SolubilityLikely soluble in polar solventsDue to hydroxyl and amine functionalities

Synthesis Methodologies

The synthesis of 3-(Benzylamino)cyclobutanol hydrochloride can be approached through several synthetic routes, drawing parallels with related cyclobutanol derivatives described in the literature.

Chemical Reactivity

Functional Group Behavior

The reactivity of 3-(Benzylamino)cyclobutanol hydrochloride is largely determined by its functional groups:

  • The hydroxyl group can participate in:

    • Esterification reactions

    • Oxidation to ketones

    • Dehydration reactions

  • The benzylamino group can undergo:

    • N-acylation reactions

    • Alkylation

    • Reductive debenzylation

  • The cyclobutane ring offers:

    • Ring strain that can be leveraged in ring-opening reactions

    • Potential for stereochemical control in transformations

Synthetic Transformations

The compound's dual functionality (hydroxyl and amine groups) provides opportunities for orthogonal transformations, similar to those demonstrated with 3-borylated cyclobutanols where both the hydroxyl and boronic ester moieties served as synthetic handles for further elaboration .

Research Applications

Medicinal Chemistry

Cyclobutane-containing compounds have garnered increasing interest in medicinal chemistry due to their unique structural properties . The 3-(Benzylamino)cyclobutanol hydrochloride may serve several potential roles:

  • As a building block for synthesizing complex drug candidates

  • As a pharmacophore providing specific three-dimensional arrangements

  • As an intermediate in creating compounds with targeted biological activities

Structural Significance

The cyclobutane ring contributes several advantageous features for drug design:

  • A rigid 3D structure that can lock functional groups in specific spatial orientations

  • Ring strain that influences molecular conformation

  • Hydrophobic character that can affect pharmacokinetic properties

The benzylamino group adds additional potential for:

  • π-stacking interactions with aromatic residues in protein binding sites

  • Hydrogen bonding through the secondary amine

  • Potential for further functionalization

Structural FeaturePotential Biological Significance
Cyclobutanol coreContributes rigid scaffold and hydrogen bond donor
Benzylamino groupProvides hydrophobic interactions and hydrogen bond acceptor/donor
Salt formAffects solubility and bioavailability

Analytical Characterization

Identification Methods

For proper characterization of 3-(Benzylamino)cyclobutanol hydrochloride, several analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon framework

    • 2D techniques (COSY, HSQC) for structural confirmation

  • Mass Spectrometry

    • For molecular weight confirmation

    • Fragmentation pattern analysis

  • Infrared Spectroscopy

    • Identification of functional groups (O-H, N-H stretching)

  • X-ray Crystallography

    • For definitive structural and stereochemical confirmation

Comparison with Related Compounds

3-(Benzylamino)cyclobutanol hydrochloride shares structural similarities with several compounds found in the search results, though with distinct differences.

CompoundStructural SimilarityKey Difference
1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochlorideBenzylamino group on cyclobutaneCarboxylic acid vs. hydroxyl group; substitution position (1 vs. 3)
1-(Benzylamino)cyclobutane-1-carbonitrile hydrochlorideBenzylamino group on cyclobutaneNitrile vs. hydroxyl group; substitution position (1 vs. 3)
3-Borylated cyclobutanolsCyclobutanol core structureBoryl group vs. benzylamino group
Trans-3-aminocyclobutanolCyclobutanol core with amine at position 3Simple amine vs. benzylamino group

Future Research Directions

The development and application of 3-(Benzylamino)cyclobutanol hydrochloride present several promising avenues for future investigation:

  • Exploration of its potential as a building block in the synthesis of biologically active compounds

  • Investigation of structure-activity relationships in specific therapeutic contexts

  • Development of improved synthetic routes with higher yields and stereoselectivity

  • Studies on its potential role in asymmetric synthesis as a chiral auxiliary

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